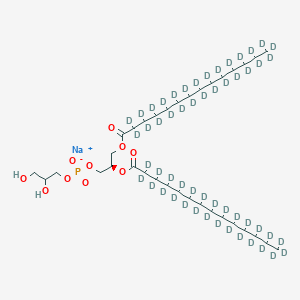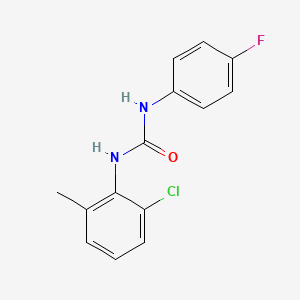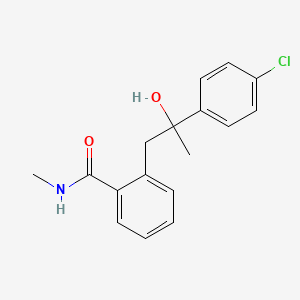
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide is an organic compound that features a benzamide core with a 4-chlorophenyl and a hydroxypropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide typically involves the reaction of 4-chlorobenzaldehyde with a suitable hydroxypropyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzamide core .
Aplicaciones Científicas De Investigación
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine
Uniqueness
2-(2-(4-Chlorophenyl)-2-hydroxypropyl)-N-methylbenzamide is unique due to its specific structural features, such as the hydroxypropyl and chlorophenyl substituents, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications .
Propiedades
Número CAS |
50703-85-0 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-2-hydroxypropyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-17(21,13-7-9-14(18)10-8-13)11-12-5-3-4-6-15(12)16(20)19-2/h3-10,21H,11H2,1-2H3,(H,19,20) |
Clave InChI |
RORNSAGDKFJVNK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1C(=O)NC)(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


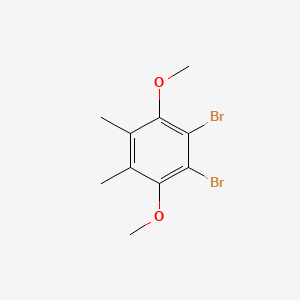


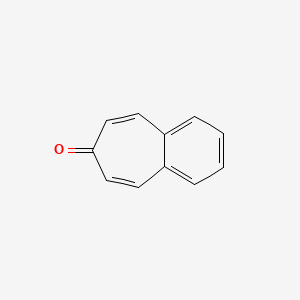
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)





